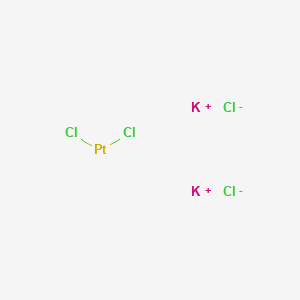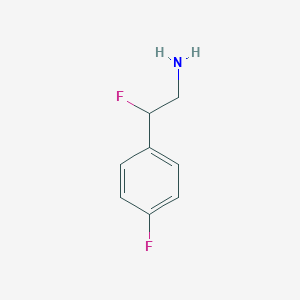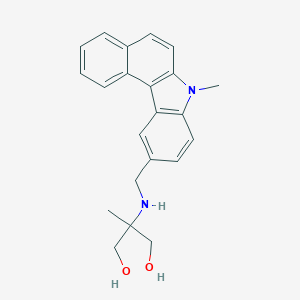
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including as a pharmaceutical, as well as in the field of materials science and engineering. In
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity. In addition, this compound has also been found to have potential applications in the field of materials science and engineering, where it can be used as a building block for the synthesis of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in a range of different experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-. One potential direction is the further exploration of its anti-cancer activity, with a focus on identifying the specific mechanisms of action and developing more effective pharmaceutical agents based on this compound. Another potential direction is the development of novel materials based on this compound, with unique properties that could have a range of applications in materials science and engineering. Finally, further research is needed to explore the full range of biochemical and physiological effects of this compound, in order to identify additional potential applications.
Synthesis Methods
The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- involves the reaction of 7-methyl-7H-benzo[c]carbazole-10-carbaldehyde with 2-methyl-2-nitropropane-1,3-diol in the presence of a reducing agent. The resulting product is then purified using standard techniques to yield the desired compound.
properties
CAS RN |
120097-91-8 |
|---|---|
Product Name |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- |
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
InChI Key |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Other CAS RN |
120097-91-8 |
synonyms |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



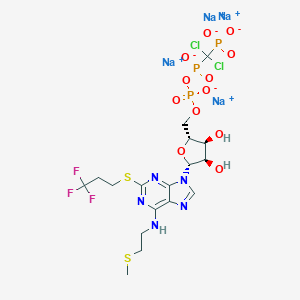
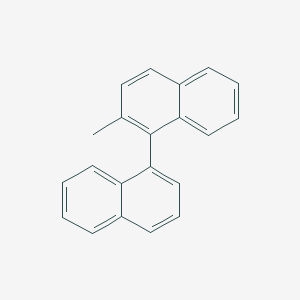
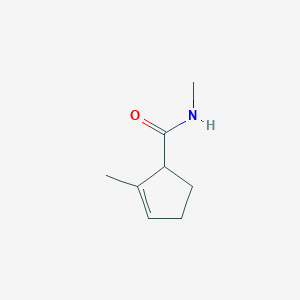
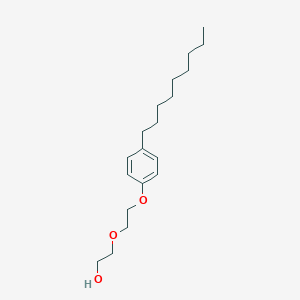
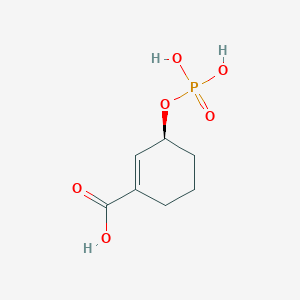
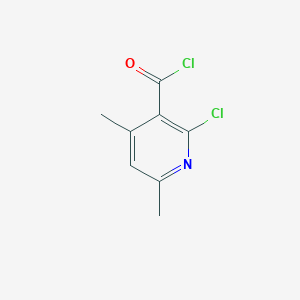
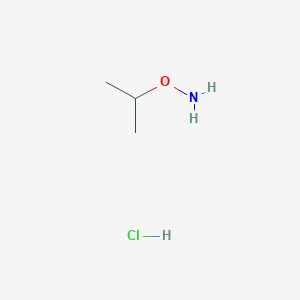
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

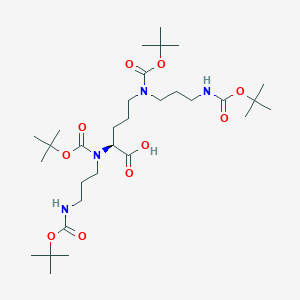
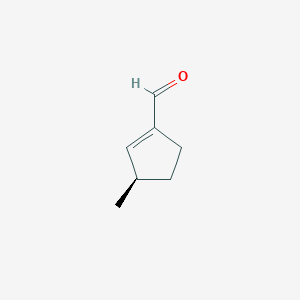
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
